1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that features a unique imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is characterized by its cyclopropyl substituent, which contributes to its distinct chemical properties and biological activities. The compound's chemical structure can be represented by the molecular formula and has a CAS number of 797032-01-0, indicating its unique identification in chemical databases.
The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride typically involves several synthetic methodologies:
The synthesis may begin with readily available starting materials such as pyridine derivatives, which are then subjected to various reaction conditions to achieve the desired product. For instance, one common approach involves the use of isocyanides and amines in a Groebke–Blackburn–Bienaymé three-component reaction, leading to rapid access to the imidazo[4,5-c]pyridine structure .
The molecular structure of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride consists of a bicyclic imidazo core fused with a pyridine ring. The presence of the cyclopropyl group at the first position significantly influences its chemical properties.
Key structural data includes:
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets within biological systems. While detailed pathways are still being elucidated, preliminary studies suggest that it may interact with enzymes or receptors involved in cellular signaling pathways related to cancer progression and microbial resistance. This interaction potentially leads to altered cellular responses that may inhibit tumor growth or microbial proliferation.
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride exhibits several notable physical properties:
Key chemical properties include:
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications:
This compound's unique structure and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The synthesis of 1-cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride (CAS 797032-01-0) relies on sequential heterocycle formation and functionalization. A validated protocol begins with 4-chloro-3-nitropyridine as the foundational building block. Amination at C4 with cyclopropylamine introduces the critical N1-substituent under mild nucleophilic substitution conditions (40–60°C, polar aprotic solvents). Subsequent reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or stoichiometric agents (SnCl₂) yields the corresponding 3,4-diaminopyridine intermediate [4].
Cyclization to the imidazo[4,5-c]pyridine core employs carbonyl donors such as triphosgene, carbonyldiimidazole (CDI), or chloroacetyl chloride. When CDI serves as the cyclization agent in anhydrous THF at 0–5°C, it generates the 2(3H)-one scaffold with high regioselectivity and >75% yield. Alternative routes involve cyclocondensation of glyoxal derivatives with the diaminopyridine precursor but suffer from lower yields (~50%) and impurity challenges [4] [6]. Late-stage bromination at C5 or C7 positions enables further derivatization via Suzuki-Miyaura cross-coupling, enhancing molecular diversity for structure-activity relationship (SAR) studies. Key reaction parameters include:
Table 1: Optimization of Imidazo[4,5-c]pyridine Cyclization
Cyclization Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
CDI | THF | 0–5 | 78 | >98:2 |
Triphosgene | DCM | 25 | 82 | >95:5 |
Chloroacetyl chloride | Acetonitrile | 80 | 65 | 90:10 |
Final hydrolysis of protective groups (e.g., methyl esters) under basic conditions (LiOH, THF/H₂O) yields the free base, which undergoes hydrochloride salt formation [3] [4].
Cyclopropyl introduction at N1 significantly influences bioactivity by modulating lipophilicity (cLogP ≈ 1.9), conformational rigidity, and target engagement. Two primary strategies exist for N1-cyclopropylation:
Comparative SAR studies reveal that replacing cyclopropyl with larger cycloalkyls (cyclohexyl, cyclononyl) enhances allosteric modulator potency at targets like A3 adenosine receptors but reduces solubility. The cyclopropyl group optimally balances steric bulk (van der Waals volume ≈ 46 ų) and metabolic stability. Computational analyses confirm its role in enforcing a planar conformation of the imidazo[4,5-c]pyridine core, facilitating π-stacking interactions with aromatic residues in enzymatic binding pockets [4] [8].
Table 2: Impact of N1-Substituents on Physicochemical Properties
Substituent | cLogP | Aqueous Solubility (μg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Cyclopropyl | 1.92 | 89 | >120 |
Cyclohexyl | 3.05 | 12 | 45 |
n-Propyl | 2.31 | 110 | 75 |
Conversion of the free base (1-cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one) to its hydrochloride salt (molecular weight 211.65 g/mol) enhances crystallinity, stability, and bioavailability. Salt formation employs anhydrous HCl gas or concentrated hydrochloric acid (2–3 eq.) in aprotic solvents. Optimal conditions use ethereal HCl in tetrahydrofuran (THF) at 0–5°C, achieving >95% conversion confirmed by ion chromatography [3].
Crystallization dynamics critically influence particle morphology and purity. Anti-solvent addition (diethyl ether or methyl tert-butyl ether) to saturated ethanol solutions of the salt induces rapid nucleation. Slow cooling crystallization (−5°C/hr) from ethanol/water (4:1 v/v) yields prismatic crystals with low residual solvent content (<500 ppm). X-ray powder diffraction (XRPD) analyses confirm a crystalline monohydrate form with characteristic peaks at 2θ = 7.8°, 15.6°, and 23.4° [3].
Table 3: Salt Crystallization Solvent Systems
Solvent System | Temperature Profile | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|
Ethanol/water (4:1) | Cooling from 60°C → 5°C at −5°C/hr | Monohydrate | 99.5 | 85 |
IPA/ethyl acetate (1:3) | Anti-solvent addition at 25°C | Anhydrous | 98.7 | 78 |
Acetonitrile | Reflux → 25°C | Anhydrous | 97.2 | 70 |
The hydrochloride salt’s structure is validated via SMILES notation (O=C(N1C2CC2)NC3=C1C=CN=C3.[H]Cl) and spectroscopic data: ¹H NMR (400 MHz, DMSO-d6) δ 8.92 (s, 1H), 7.95 (d, J = 5.8 Hz, 1H), 7.35 (d, J = 5.8 Hz, 1H), 3.45–3.40 (m, 1H), 1.15–1.05 (m, 4H) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: